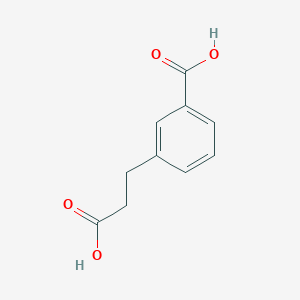

3-(2-Carboxyethyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-carboxyethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h1-3,6H,4-5H2,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUOCLOJWCPUKCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(2-Carboxyethyl)benzoic acid structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 3-(2-Carboxyethyl)benzoic Acid

Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of this compound (CAS: 161265-32-3). Designed for researchers, analytical scientists, and professionals in drug development, this document moves beyond simple data reporting to explain the causal logic behind the selection of analytical techniques and the interpretation of their results. By integrating data from mass spectrometry, infrared spectroscopy, nuclear magnetic resonance spectroscopy, and high-performance liquid chromatography, we present a self-validating workflow that ensures the unambiguous confirmation of the compound's identity, purity, and molecular structure.

Introduction and Preliminary Assessment

This compound is a dicarboxylic acid derivative used as an intermediate in the synthesis of various organic molecules, including pharmacologically active compounds.[1] Given its role in complex synthetic pathways, the absolute confirmation of its structure is a critical prerequisite for ensuring the quality, safety, and efficacy of downstream products. This guide outlines the logical workflow for its structural verification.

The hypothesized structure and its fundamental properties are presented below.

Figure 1: Hypothesized Structure of this compound

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 161265-32-3 | [1][2] |

| Molecular Formula | C₁₀H₁₀O₄ | [1][3] |

| Molecular Weight | 194.18 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | ~177 °C | [1][4] |

| IUPAC Name | this compound |[3] |

Index of Hydrogen Deficiency (IHD)

A foundational step in structure elucidation is calculating the Index of Hydrogen Deficiency (IHD), which indicates the total number of rings and/or multiple bonds in a molecule.

For C₁₀H₁₀O₄:

-

Reference Saturated Alkane Formula: CₙH₂ₙ₊₂ = C₁₀H₂₂

-

IHD = ½ [(2C + 2) - H] = ½ [(2 * 10 + 2) - 10] = ½[5] = 6

An IHD of 6 is consistent with the proposed structure, which contains one benzene ring (4 degrees of unsaturation) and two carbonyl groups (1 degree of unsaturation each), totaling 6.

Mass Spectrometry: Elemental Composition and Fragmentation

Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) is prioritized over nominal mass MS as it provides the exact mass of the molecule, allowing for the unequivocal confirmation of its elemental composition. For a dicarboxylic acid, Electrospray Ionization (ESI) in negative ion mode is the technique of choice due to the ease with which carboxylic acids are deprotonated to form stable [M-H]⁻ anions.

Experimental Protocol: LC-HRMS (ESI⁻)

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in HPLC-grade methanol. Dilute to a final concentration of ~10 µg/mL using a 50:50 acetonitrile:water mobile phase.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a liquid chromatography system.

-

Chromatographic Conditions:

-

Column: Standard C18 column (e.g., 50 mm x 2.1 mm, 2.6 µm).

-

Mobile Phase: A) 0.1% Formic Acid in Water, B) 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

MS Conditions (Negative Ion Mode):

-

Ion Source: Heated Electrospray Ionization (HESI).

-

Scan Range: m/z 50-500.

-

Resolution: >70,000.

-

Collision Energy (for MS/MS): Stepped collision energy (e.g., 15, 30, 45 eV) to induce fragmentation.

-

Expected Data and Interpretation

The primary goal is to match the experimentally observed exact mass with the theoretically calculated mass for C₁₀H₁₀O₄.

Table 2: Predicted HRMS Data for C₁₀H₁₀O₄

| Ion Species | Calculated Exact Mass | Expected Observation |

|---|---|---|

| [M] | 194.05791 | - |

| [M-H]⁻ | 193.05062 | Primary ion observed in full scan MS |

| [M+Cl]⁻ | 229.02730 | Potential adduct if chlorinated solvents are present |

The fragmentation pattern in MS/MS provides direct structural evidence. The ethyl linkage and the two carboxyl groups are expected points of cleavage.

Caption: Expected MS/MS fragmentation pathway for this compound.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: IR spectroscopy is a rapid, non-destructive technique perfect for confirming the presence of key functional groups. For carboxylic acids, the spectral signature is unmistakable due to the exceptionally broad O-H stretching vibration that results from strong hydrogen-bonded dimers.[5][6] This broad feature, combined with the sharp C=O stretch, provides a definitive fingerprint.

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Sample Preparation: Place a small amount (~1-2 mg) of the solid powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact.

-

Scan Parameters: Collect the spectrum over a range of 4000-600 cm⁻¹. Perform 16-32 scans to achieve a good signal-to-noise ratio.

-

Background Correction: Perform a background scan of the clean, empty ATR crystal prior to sample analysis.

Expected Data and Interpretation

The spectrum is analyzed for characteristic absorption bands that correspond to specific molecular vibrations.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Assignment |

|---|---|---|---|

| 3300-2500 | Broad, Strong | O-H stretch | Carboxylic Acid (H-bonded dimer)[6][7] |

| ~3050 | Medium, Sharp | C-H stretch | Aromatic C-H |

| ~2950 | Medium, Sharp | C-H stretch | Aliphatic C-H (ethyl chain) |

| ~1700 | Strong, Sharp | C=O stretch | Carboxylic Acid C=O (conjugated)[7][8] |

| ~1600, ~1475 | Medium | C=C stretch | Aromatic Ring |

| ~1300 | Strong | C-O stretch | Carboxylic Acid C-O |

| ~920 | Broad, Medium | O-H bend | Carboxylic Acid (out-of-plane)[6] |

Caption: Correlation of functional groups to their expected IR absorption regions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Connectivity

Trustworthiness: NMR spectroscopy is the cornerstone of structure elucidation, providing definitive information about the chemical environment, connectivity, and spatial arrangement of atoms.[9] A combination of ¹H and ¹³C NMR spectra allows for the complete assignment of the carbon-hydrogen framework. For this molecule, a solvent like DMSO-d₆ is ideal as it readily dissolves the compound and shifts the highly acidic carboxyl protons to a downfield region where they are easily observed.[10]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum.

-

D₂O Exchange: Add one drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to the exchangeable acidic protons will disappear.[11]

-

-

¹³C NMR Acquisition: Acquire a standard proton-decoupled carbon spectrum (e.g., using the zgpg30 pulse program).

Expected Data and Interpretation

Table 4: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| Hₐ | ~12.5 | Broad Singlet | 2H | Carboxylic Acid Protons (-COOH) |

| H₁ | ~7.9 | Singlet (s) | 1H | Aromatic Proton (Position 2) |

| H₂ | ~7.8 | Doublet (d) | 1H | Aromatic Proton (Position 4) |

| H₃ | ~7.4 | Triplet (t) | 1H | Aromatic Proton (Position 5) |

| H₄ | ~7.9 | Doublet (d) | 1H | Aromatic Proton (Position 6) |

| H₅ | ~2.9 | Triplet (t) | 2H | Methylene Protons (-CH₂-Ar) |

| H₆ | ~2.6 | Triplet (t) | 2H | Methylene Protons (-CH₂-COOH) |

Note: The aromatic region splitting is a prediction for a simple first-order system; the actual spectrum may show more complex coupling.

Table 5: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

|---|---|---|

| ~174 | Quaternary (C) | Aliphatic Carboxyl Carbon (-C OOH) |

| ~167 | Quaternary (C) | Aromatic Carboxyl Carbon (-C OOH)[12] |

| ~142 | Quaternary (C) | Aromatic C3 (substituted) |

| ~132 | Quaternary (C) | Aromatic C1 (substituted) |

| ~131 | Tertiary (CH) | Aromatic C5 |

| ~129 | Tertiary (CH) | Aromatic C6 |

| ~128 | Tertiary (CH) | Aromatic C4 |

| ~127 | Tertiary (CH) | Aromatic C2 |

| ~35 | Secondary (CH₂) | Methylene Carbon (-C H₂-Ar) |

| ~30 | Secondary (CH₂) | Methylene Carbon (-C H₂-COOH) |

Caption: Key 2D NMR correlations confirming the ethyl chain connectivity.

Chromatographic Purity Assessment

Authoritative Grounding: While spectroscopy confirms structure, it does not guarantee purity. High-Performance Liquid Chromatography (HPLC) is the industry standard for assessing the purity of pharmaceutical intermediates.[13] For acidic compounds like this, a reversed-phase method with an acidified mobile phase is crucial to ensure sharp, symmetrical peaks by suppressing the ionization of the carboxyl groups.[14]

Experimental Protocol: Reversed-Phase HPLC

-

Sample Preparation: Prepare a 0.5 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.[13]

-

Instrumentation: Standard HPLC system with a UV detector.

-

Chromatographic Conditions:

-

Data Analysis: Integrate the chromatogram to determine the area percent of the main peak relative to any impurity peaks. A purity level of >98% is typically required for drug development applications.

Integrated Analysis and Final Confirmation

The process of structure elucidation relies on the convergence of evidence from orthogonal analytical techniques. Each experiment provides a piece of the puzzle, and only when they form a single, coherent picture can the structure be considered confirmed.

Caption: Integrated workflow for the structure elucidation of this compound.

References

- 1. biosynce.com [biosynce.com]

- 2. Search | BLDpharm [bldpharm.com]

- 3. This compound | C10H10O4 | CID 11344556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 161265-32-3 [chemicalbook.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 8. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 9. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 12. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. glsciences.com [glsciences.com]

3-(2-Carboxyethyl)benzoic acid chemical and physical properties

An In-Depth Technical Guide to the Chemical and Physical Properties of 3-(2-Carboxyethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 161265-32-3) is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring both an aromatic carboxylic acid and an aliphatic carboxylic acid connected by a short alkyl chain, imparts a unique combination of rigidity and flexibility. This dual functionality makes it an exemplary building block, particularly as a linker in the design of complex therapeutic conjugates like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

This guide serves as a comprehensive technical resource, synthesizing available experimental and computational data to provide a detailed understanding of the physicochemical properties, spectroscopic signatures, reactivity, and practical applications of this compound. By explaining the causality behind its chemical behavior and potential uses, this document aims to equip researchers with the field-proven insights necessary for its effective utilization in the laboratory.

Physicochemical Properties

The fundamental properties of this compound are summarized below. It is critical to distinguish between experimentally determined values and computationally predicted data, which provides a reliable estimate in the absence of experimental verification.

| Property | Value | Source |

| IUPAC Name | This compound | [PubChem][2] |

| CAS Number | 161265-32-3 | [BIOSYNCE][1] |

| Molecular Formula | C₁₀H₁₀O₄ | [PubChem][2] |

| Molecular Weight | 194.18 g/mol | [PubChem][2] |

| Appearance | White to off-white solid | [ChemicalBook][3] |

| Melting Point | 177 °C | [BIOSYNCE][1] |

| Boiling Point | 415.3 ± 28.0 °C at 760 mmHg (Predicted) | [BIOSYNCE][1] |

| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [BIOSYNCE][1] |

| pKa | 4.23 ± 0.10 (Predicted, for the more acidic proton) | [ChemicalBook][3] |

| XLogP3 | 1.8 (Computed) | [PubChem][2] |

| Hydrogen Bond Donors | 2 | [PubChem][2] |

| Hydrogen Bond Acceptors | 4 | [PubChem][2] |

| Storage | Sealed in a dry, room temperature environment | [BLD Pharm][4] |

Solubility Profile

While specific quantitative solubility data for this compound is not widely published, its solubility can be reliably inferred from its structure and comparison to its parent compound, benzoic acid.

-

Aqueous Solubility : Benzoic acid is sparingly soluble in cold water but its solubility increases significantly with temperature.[5][6] this compound, with its additional polar carboxylic acid group, is expected to be more soluble in water than benzoic acid. Its solubility is also highly pH-dependent; deprotonation of the carboxylic acid groups at higher pH will form the much more soluble dicarboxylate salt.

-

Organic Solvents : Benzoic acid is readily soluble in polar organic solvents like ethanol, methanol, and acetone, where hydrogen bonding can occur.[5][7] It is less soluble in non-polar solvents such as toluene and heptanes.[7] A similar trend is expected for this compound. For laboratory applications, solvents like DMSO, DMF, and ethanol are likely to be effective for solubilization.

Spectroscopic Analysis: An Interpretive Guide

No publicly archived experimental spectra for this compound are available at the time of this writing. However, a detailed prediction of its key spectroscopic features can be made based on its chemical structure and comparison with analogous compounds like benzoic acid.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic ethyl chain protons.

-

Aromatic Protons (δ ≈ 7.5-8.2 ppm): The benzene ring will exhibit a complex multiplet pattern. The proton ortho to the carboxyethyl group (C4-H) and the proton between the two substituents (C2-H) will be distinct, as will the protons at C5 and C6. These will likely appear as multiplets or overlapping doublets and triplets.

-

Carboxylic Acid Protons (δ ≈ 10-13 ppm): Two broad singlet signals are expected, one for each -COOH group. These signals are often broad and may exchange with trace water in the solvent, sometimes leading to their disappearance.

-

Aliphatic Protons (δ ≈ 2.6-3.1 ppm): The ethyl chain protons (-CH₂-CH₂-) will appear as two distinct triplets, integrating to 2H each, due to coupling with each other. The -CH₂- group adjacent to the benzene ring will be slightly downfield compared to the -CH₂- group adjacent to the aliphatic carboxyl group.

¹³C NMR Spectroscopy

Due to the molecule's asymmetry, ten distinct signals are expected in the ¹³C NMR spectrum.

-

Carbonyl Carbons (δ ≈ 168-175 ppm): Two signals are anticipated for the two carboxylic acid carbons. The aromatic C=O may be slightly downfield of the aliphatic C=O.[8]

-

Aromatic Carbons (δ ≈ 128-140 ppm): Six signals are expected. The carbon attached to the benzoic acid group (C1) and the carbon attached to the ethyl chain (C3) will be quaternary and have lower intensity. The other four CH carbons will have distinct chemical shifts.

-

Aliphatic Carbons (δ ≈ 30-35 ppm): Two signals corresponding to the two -CH₂- groups of the ethyl chain are expected.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid groups.

-

O-H Stretch (2500-3300 cm⁻¹): A very broad and strong absorption band is characteristic of the hydrogen-bonded O-H stretch in carboxylic acids.

-

C=O Stretch (1680-1740 cm⁻¹): Two distinct, strong, and sharp peaks are expected for the carbonyls. The aromatic carboxylic acid C=O stretch is typically at a lower wavenumber (≈1680-1700 cm⁻¹) due to conjugation with the benzene ring, while the aliphatic C=O will be at a slightly higher wavenumber (≈1710-1740 cm⁻¹).

-

C-O Stretch (1210-1320 cm⁻¹): A strong band in this region corresponds to the C-O stretching vibration.

-

Aromatic C-H and C=C Stretches: Weaker absorptions for aromatic C-H stretches will appear above 3000 cm⁻¹, and characteristic C=C ring stretches will be present in the 1450-1600 cm⁻¹ region.

Chemical Reactivity and Synthesis

The reactivity of this compound is governed by its two carboxylic acid functional groups, which can undergo reactions such as esterification, amidation, and reduction.[9] The aromatic ring can also participate in electrophilic aromatic substitution, though the carboxylic acid group is deactivating.

A key feature is the potential for selective reaction. The aromatic carboxylic acid is slightly more acidic and its carbonyl carbon is less electrophilic due to resonance with the ring. The aliphatic carboxylic acid is less acidic but its carbonyl is more susceptible to nucleophilic attack. This subtle difference can potentially be exploited for selective mono-functionalization under carefully controlled conditions.

Representative Synthesis Protocol

While multiple synthetic routes are possible, a plausible approach involves a Friedel-Crafts acylation followed by a reduction and oxidation sequence. The following is a representative, general protocol.

Step 1: Friedel-Crafts Acylation of Benzene with Succinic Anhydride

-

To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 2.2 eq) in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane) under an inert atmosphere, add succinic anhydride (1.0 eq) portion-wise, maintaining the temperature below 10 °C.

-

Add benzene (1.0 eq) dropwise to the reaction mixture.

-

Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-benzoylpropanoic acid.

Step 2: Clemmensen or Wolff-Kishner Reduction

-

The keto group of 3-benzoylpropanoic acid is reduced to a methylene group. For the Clemmensen reduction, the ketone is heated with amalgamated zinc and concentrated hydrochloric acid.

-

Alternatively, in the Wolff-Kishner reduction, the ketone is first converted to its hydrazone, which is then heated with a strong base (e.g., potassium hydroxide) in a high-boiling solvent like ethylene glycol.

-

Work-up and purification yield 4-phenylbutanoic acid.

Step 3: Friedel-Crafts Acylation/Oxidation to introduce the second carboxyl group (conceptual) A more direct, though potentially complex, route might involve functionalizing a pre-substituted benzene ring. A common modern approach would utilize cross-coupling reactions. For instance, coupling 3-bromobenzoic acid with a suitable propionic acid derivative using a palladium catalyst.

References

- 1. biosynce.com [biosynce.com]

- 2. This compound | C10H10O4 | CID 11344556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 161265-32-3 [chemicalbook.com]

- 4. Search | BLDpharm [bldpharm.com]

- 5. Page loading... [guidechem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. researchgate.net [researchgate.net]

- 8. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Benzoic acid - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Synthesis of 3-(2-Carboxyethyl)benzoic Acid

Abstract

3-(2-Carboxyethyl)benzoic acid, a dicarboxylic acid featuring both an aliphatic and an aromatic carboxyl group, serves as a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its unique structure allows for differential functionalization, making it a versatile intermediate in drug development and materials science. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and comparative analysis of the methodologies. We will delve into the widely employed Friedel-Crafts acylation route and explore alternative strategies, offering researchers and process chemists the critical insights needed for efficient and scalable synthesis.

Chemical Profile

| Identifier | Value |

| IUPAC Name | This compound[3] |

| CAS Number | 161265-32-3[1][3][4] |

| Molecular Formula | C₁₀H₁₀O₄[5] |

| Molecular Weight | 194.19 g/mol [3][5] |

| Melting Point | 177°C[1] |

| Boiling Point | 415.3±28.0 °C at 760 mmHg[1] |

| Density | 1.3±0.1 g/cm³[1] |

Introduction: The Significance of this compound

This compound, also known as 3-succinylbenzoic acid, is a key intermediate in organic synthesis.[1] Its utility stems from the presence of two carboxylic acid groups with different reactivities, enabling selective chemical modifications. This characteristic is particularly advantageous in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and specialty polymers.[1][2] A thorough understanding of its synthesis is therefore crucial for researchers and developers in these fields.

This technical guide is designed to provide a deep dive into the synthetic methodologies for producing this compound. We will explore the foundational principles behind each pathway, offer detailed, step-by-step protocols, and present the data in a clear and comparative format to aid in method selection and optimization.

Primary Synthesis Pathway: Friedel-Crafts Acylation of Benzene with Succinic Anhydride

The most common and well-established method for synthesizing the precursor to this compound, 3-benzoylpropionic acid, is the Friedel-Crafts acylation of benzene with succinic anhydride.[6][7] This electrophilic aromatic substitution reaction is a cornerstone of organic chemistry for forming carbon-carbon bonds with aromatic rings.[8]

Mechanistic Insights

The Friedel-Crafts acylation proceeds through the following key steps:

-

Formation of the Acylium Ion: Succinic anhydride reacts with a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion.[6][7][9]

-

Electrophilic Attack: The acylium ion then attacks the electron-rich benzene ring, leading to the formation of a resonance-stabilized carbocation intermediate (a sigma complex).[7]

-

Rearomatization: A proton is abstracted from the sigma complex, restoring the aromaticity of the ring and yielding the ketone product, 3-benzoylpropionic acid.[7][9]

-

Catalyst Regeneration: The abstracted proton reacts with the [AlCl₃(OH)]⁻ complex to regenerate the AlCl₃ catalyst and produce HCl.[7]

The initial product of this reaction is 3-benzoylpropionic acid, which contains a keto group that must be reduced to a methylene group to yield the final product, this compound.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 3-Benzoylpropionic Acid via Friedel-Crafts Acylation

This protocol is adapted from established literature procedures.[6]

Materials:

-

Succinic anhydride (0.68 mole)

-

Dry, thiophene-free benzene (4.5 moles)

-

Anhydrous aluminum chloride (1.5 moles), powdered

-

Water

-

Ice

-

Hydrochloric acid

Equipment:

-

2-L three-necked flask

-

Mechanical stirrer

-

Reflux condenser

-

Dropping funnel

-

Oil bath

-

Steam distillation apparatus

-

Filtration apparatus

Procedure:

-

In a 2-L three-necked flask, combine succinic anhydride and dry, thiophene-free benzene.

-

Begin stirring the mixture and add powdered, anhydrous aluminum chloride all at once. An exothermic reaction will occur with the evolution of hydrogen chloride gas.

-

Heat the mixture in an oil bath and maintain a reflux for 30 minutes with continuous stirring.[6]

-

After the reflux period, cool the flask in a cold water bath.

-

Slowly add 300 mL of water through a dropping funnel.

-

Remove the excess benzene via steam distillation.[6]

-

The hot solution remaining in the flask is decanted from the oily residue and cooled, yielding crude 3-benzoylpropionic acid.

-

The product can be purified by recrystallization from hot water.

Safety Precautions: The reaction should be carried out in a well-ventilated fume hood due to the evolution of HCl gas. Anhydrous aluminum chloride is corrosive and reacts violently with water. Appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn.

Step 2: Reduction of 3-Benzoylpropionic Acid to this compound

The keto group of 3-benzoylpropionic acid can be reduced to a methylene group using various methods, most notably the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base). A more modern and often preferred method is catalytic hydrogenation.

Catalytic Hydrogenation Protocol:

Materials:

-

3-Benzoylpropionic acid

-

Palladium on carbon (Pd/C) catalyst (typically 5%)[10]

-

Solvent (e.g., ethanol, acetic acid, or a binary solvent system like 1,4-dioxane and water)[11]

-

Hydrogen gas

Equipment:

-

High-pressure autoclave or a Parr hydrogenator

-

Filtration apparatus

Procedure:

-

Dissolve 3-benzoylpropionic acid in a suitable solvent in the reaction vessel.

-

Add the Pd/C catalyst to the solution.

-

Seal the vessel and purge with nitrogen, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 6.89 MPa) and heat to the appropriate temperature (e.g., 493 K), depending on the specific catalyst and solvent system used.[11]

-

Maintain stirring throughout the reaction until hydrogen uptake ceases.

-

Cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude this compound.

-

The product can be further purified by recrystallization.

Data Summary and Comparison

| Method | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| Friedel-Crafts Acylation (Conventional) | AlCl₃ | Benzene | 30 min | Reflux | 77-82 | [6] |

| Friedel-Crafts Acylation (Solvent-Free) | AlCl₃ | None | 5-10 min | Room Temp. | 90-95 | [6] |

Visualization of the Primary Synthesis Pathway

Caption: Primary synthesis route to this compound.

Alternative Synthesis Pathways

While the Friedel-Crafts acylation followed by reduction is the most prevalent method, other synthetic strategies can be employed, particularly when specific substitution patterns are desired or to avoid harsh reaction conditions.

Oxidation of Substituted Alkylbenzenes

An alternative approach involves the oxidation of a suitable alkylbenzene precursor. For instance, if 3-propylbenzoic acid were readily available, its side-chain could be selectively oxidized. However, controlling the oxidation to yield the desired dicarboxylic acid can be challenging and may lead to a mixture of products.

General Principle: The alkyl side-chain of an alkylbenzene can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under heating.[12]

Hypothetical Protocol for Oxidation:

-

A suitable precursor, such as 3-(3-hydroxypropyl)benzoic acid, would be required.

-

The precursor would be refluxed with an alkaline solution of KMnO₄.

-

The reaction mixture would then be acidified to protonate the carboxylate and precipitate the desired product.[12]

The main challenge with this approach is the synthesis of the appropriately substituted starting material.

Grignard-based Syntheses

Grignard reagents offer another potential route. For instance, reacting a Grignard reagent derived from a brominated benzoic acid ester with a suitable electrophile could construct the carboxyethyl side chain. This multi-step process would require careful protection and deprotection of the carboxylic acid groups.

Visualization of an Alternative Workflow

Caption: Conceptual workflow for an oxidation-based synthesis.

Conclusion and Future Perspectives

The synthesis of this compound is most reliably achieved through a two-step process involving the Friedel-Crafts acylation of benzene with succinic anhydride to form 3-benzoylpropionic acid, followed by the reduction of the keto group. This method is robust, high-yielding, and utilizes readily available starting materials.

Future research in this area may focus on the development of more environmentally friendly catalytic systems, such as using solid acid catalysts for the acylation step to replace corrosive and difficult-to-handle aluminum chloride. Additionally, advancements in catalytic hydrogenation techniques could lead to milder reaction conditions and improved selectivity, further enhancing the efficiency and sustainability of this important synthetic transformation. The exploration of novel pathways, potentially leveraging biocatalysis or continuous flow chemistry, could also open new avenues for the production of this versatile chemical intermediate.

References

- 1. biosynce.com [biosynce.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C10H10O4 | CID 11344556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. bldpharm.com [bldpharm.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. researchgate.net [researchgate.net]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. savemyexams.com [savemyexams.com]

An In-depth Technical Guide to the IUPAC Nomenclature of 3-(2-Carboxyethyl)benzoic acid

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed breakdown of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the organic compound 3-(2-Carboxyethyl)benzoic acid. The principles outlined herein are fundamental for the unambiguous identification and communication of chemical structures in research and development.

Foundational Principles of IUPAC Nomenclature for Aromatic Carboxylic Acids

The systematic naming of organic compounds by IUPAC is a rule-based system designed to provide a unique and descriptive name for every chemical structure.[1][2] For substituted aromatic compounds, such as derivatives of benzoic acid, the nomenclature is determined by identifying a parent structure and its substituents, which are then assigned locants (numbers) to indicate their positions.

A critical aspect of this system is the concept of seniority among functional groups. When a molecule contains more than one functional group, the group with the highest priority determines the parent name and the suffix of the compound's name.[3][4] All other functional groups are treated as substituents and are indicated by prefixes. Carboxylic acids are among the highest-priority functional groups in IUPAC nomenclature.[3][4]

Step-by-Step Nomenclature of this compound

The naming of this compound is a systematic process that involves the identification of the principal functional group, the parent structure, and the substituent, followed by the correct numbering of the parent structure.

The molecule possesses two carboxylic acid (-COOH) groups. One is directly attached to the benzene ring, while the other is part of an ethyl side chain. According to IUPAC recommendations, when a carboxylic acid group is directly attached to a benzene ring, the compound is named as a derivative of the parent acid, benzoic acid.[1][5] Benzoic acid is a retained IUPAC name that is preferred over its systematic alternative, benzenecarboxylic acid.[1]

The carboxylic acid group directly attached to the aromatic ring is designated as the principal functional group. This is because it is part of the parent aromatic acid structure. The other carboxylic acid group, being part of a side chain, is considered part of a substituent attached to this parent structure.

With benzoic acid established as the parent structure, the carbon atom of the benzene ring to which the principal carboxylic acid group is attached is assigned the locant '1'.[5] The ring is then numbered to give the lowest possible locants to the other substituents.[6] In this case, there is only one other substituent, so the numbering proceeds around the ring to assign it the lowest possible number, which is '3'.

The logical flow for determining the numbering is visualized in the workflow diagram below.

Caption: Workflow for IUPAC Numbering of Substituted Benzoic Acid.

The substituent at position '3' is a two-carbon chain with a carboxylic acid group at its terminus. This substituent is derived from propanoic acid by the removal of a hydrogen atom from the carbon at position 3.

The substituent is named by treating the side chain as a derivative of ethane that is substituted with a carboxy group. The two-carbon chain is an "ethyl" group. The carboxylic acid group on this side chain is named as a "carboxy" prefix. Therefore, the substituent is named "(2-Carboxyethyl)". The number '2' within the parentheses indicates the position of the carboxy group on the ethyl chain, with the carbon attached to the benzene ring being position '1' of the ethyl chain.

The final IUPAC name is constructed by combining the name of the substituent with the name of the parent structure, preceded by the locant of the substituent. The substituent name is placed in parentheses to avoid ambiguity.

Thus, the final name is This compound .

The molecular structure and numbering are illustrated in the diagram below.

Caption: Molecular Structure and IUPAC Numbering of this compound.

Summary of Nomenclature Details

The key components of the IUPAC name for this molecule are summarized in the table below for clarity.

| Component | Description |

| Parent Structure | Benzoic acid |

| Principal Functional Group | Carboxylic acid (-COOH) |

| Locant of Principal Group | 1 (implied) |

| Substituent | (2-Carboxyethyl) |

| Locant of Substituent | 3 |

| Full IUPAC Name | This compound |

Alternative and Other Names

While the IUPAC name provides a systematic and unambiguous identifier, other names may be encountered in literature or chemical databases. One such synonym is 3-carboxybenzenepropanoic acid . In this construction, the three-carbon chain including the carboxylic acid is treated as the parent (propanoic acid), and the benzene ring with the other carboxylic acid is considered a substituent (3-carboxyphenyl). However, "this compound" is the preferred IUPAC name as it is based on the parent acid with the highest seniority.

Conclusion

The IUPAC nomenclature for this compound is derived from a systematic application of rules that prioritize functional groups and ensure the lowest possible locants for substituents. By identifying benzoic acid as the parent structure, the position of the (2-carboxyethyl) substituent is clearly defined, leading to an unambiguous and universally understood chemical name. A thorough understanding of these principles is essential for accurate communication and documentation in the scientific community.

References

- 1. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 2. iupac.org [iupac.org]

- 3. Naming Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 25.1 Carboxylic Acids – Structure and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. Nomenclature | OpenOChem Learn [learn.openochem.org]

An In-Depth Technical Guide to 3-(2-Carboxyethyl)benzoic Acid: Properties, Characterization, and Analytical Methodologies

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(2-Carboxyethyl)benzoic acid is a dicarboxylic acid featuring both an aromatic carboxyl group and an aliphatic carboxyl group. This bifunctional arrangement makes it a valuable building block and intermediate in various synthetic applications, including the development of novel pharmaceutical agents and the formulation of specialized polymers and cosmetic ingredients.[1] A thorough understanding of its fundamental properties and the application of rigorous analytical techniques are paramount to ensuring its quality, purity, and suitability for downstream applications. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed, field-proven protocols for its characterization, and the scientific rationale underpinning these methodologies.

Core Molecular and Physicochemical Properties

The identity and behavior of a chemical compound are defined by its fundamental properties. For this compound, these are summarized below.

Chemical Identity

-

IUPAC Name : this compound[2]

-

Synonyms : Benzenepropanoic acid, 3-carboxy-; m-Carboxy-hydrocinnamic acid; 3-(3-Carboxy-phenyl)-propionic acid[1][2]

Molecular Weight and Physicochemical Data

The precise molecular weight and key physical properties are critical for quantitative analysis and process design. These values have been consolidated from authoritative chemical databases.

| Property | Value | Source |

| Molecular Weight | 194.187 g/mol | Chemical Synthesis Database[5] |

| 194.18 g/mol | PubChem[2] | |

| Appearance | White to off-white solid | ChemicalBook[3] |

| Melting Point | 177 °C | ChemicalBook, BIOSYNCE[1][3] |

| Boiling Point | 415.3 ± 28.0 °C (Predicted) | ChemicalBook, BIOSYNCE[1][3] |

| Density | 1.330 ± 0.06 g/cm³ (Predicted) | ChemicalBook[3] |

| pKa | 4.23 ± 0.10 (Predicted) | ChemicalBook[3] |

Synthesis and Safe Handling

Synthetic Routes

The synthesis of this compound has been reported in the scientific literature. A notable reference for its preparation can be found in Tetrahedron Letters.[3] Researchers planning to synthesize this compound should consult this primary source for detailed reaction conditions and purification procedures.

Safety and Handling Protocols

As a chemical intermediate, this compound requires adherence to standard laboratory safety practices.[1]

-

Personal Protective Equipment (PPE) : Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the compound.

-

Exposure Controls : Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[1] Direct contact with skin, eyes, and mucous membranes should be avoided.[1]

-

Storage : Store in a tightly sealed container in a dry, room-temperature environment to maintain stability.[3][4]

Comprehensive Analytical Characterization

A multi-faceted analytical approach is essential to confirm the identity, purity, and quality of this compound. The following workflow represents a robust, self-validating system for its complete characterization.

Logical Workflow for Quality Control

The following diagram illustrates the logical progression of analytical tests, from initial receipt of a sample to its final characterization and release.

Caption: Logical workflow for the comprehensive analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity

Expertise & Rationale: Reversed-phase HPLC is the method of choice for assessing the purity of aromatic acids like this compound. The nonpolar stationary phase (C18) effectively retains the molecule via hydrophobic interactions with its benzene ring, while the polar mobile phase allows for elution. The presence of two carboxylic acid groups necessitates an acidified mobile phase (using an acid like trifluoroacetic acid, TFA) to suppress their ionization, ensuring a sharp, symmetrical peak shape for accurate quantification.

Detailed Protocol:

-

System Preparation : Use a standard HPLC system equipped with a UV detector.

-

Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 3 µm particle size).

-

Mobile Phase : Prepare an isocratic mobile phase consisting of 30% acetonitrile and 70% water, with 0.1% Trifluoroacetic Acid (TFA) added to the mixture.[6]

-

Flow Rate : Set the flow rate to 1.0 mL/min.

-

Detection : Monitor the eluent at a wavelength of 235 nm, where the benzene ring exhibits strong absorbance.[6]

-

Sample Preparation : Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

-

Analysis : Inject 10 µL of the prepared sample. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Infrared (IR) Spectroscopy for Identity Confirmation

Expertise & Rationale: IR spectroscopy is a powerful, non-destructive technique for confirming the identity of a compound by identifying its functional groups. For this compound, we expect to see characteristic absorptions for the O-H and C=O bonds of the two distinct carboxylic acid groups, as well as signals corresponding to the aromatic ring.

Detailed Protocol:

-

Sample Preparation (KBr Pellet Method) : This method ensures a uniform and transparent medium for analysis.[7]

-

Thoroughly dry spectroscopic grade Potassium Bromide (KBr) to remove any residual moisture.

-

In an agate mortar, grind 1-2 mg of the this compound sample with approximately 100-200 mg of the dry KBr.[7]

-

Transfer the fine powder to a pellet-forming die.

-

Apply pressure (typically 7-10 tons) using a hydraulic press to form a thin, transparent pellet.

-

-

Data Acquisition :

-

Place the KBr pellet in the sample holder of the IR spectrometer.

-

Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

-

-

Expected Characteristic Peaks :

-

~3300-2500 cm⁻¹ (broad) : O-H stretching of the carboxylic acid dimer.

-

~1700 cm⁻¹ (strong, sharp) : C=O stretching of the carboxylic acid groups.

-

~1600-1450 cm⁻¹ : C=C stretching vibrations within the aromatic ring.

-

~3050-3000 cm⁻¹ : Aromatic C-H stretching.

-

~2900 cm⁻¹ : Aliphatic C-H stretching from the ethyl chain.

-

Acid-Base Titration for Content Assay

Expertise & Rationale: Titration provides a highly accurate, absolute measure of the total acidic content of the sample, serving as a primary method for assay determination. As a dicarboxylic acid, each mole of this compound will react with two moles of a strong base like sodium hydroxide (NaOH). This stoichiometric relationship allows for the precise calculation of the compound's purity by weight.

Detailed Protocol:

-

Reagent Preparation : Prepare and standardize a 0.1 M solution of sodium hydroxide (NaOH) against a primary standard (e.g., potassium hydrogen phthalate).[7]

-

Sample Preparation :

-

Accurately weigh approximately 150-200 mg of the this compound sample.

-

Dissolve the sample in a suitable solvent, such as a mixture of ethanol and water, to ensure complete dissolution.

-

-

Titration :

-

Add a few drops of a suitable indicator, such as phenolphthalein, to the dissolved sample.[7]

-

Titrate the sample with the standardized 0.1 M NaOH solution until the endpoint is reached (a persistent faint pink color for phenolphthalein).

-

-

Calculation :

-

The percentage purity (Assay %) is calculated using the following formula: Assay % = (V × M × E) / W × 100

-

Where:

-

V = Volume of NaOH used (in Liters)

-

M = Molarity of the standardized NaOH solution

-

E = Equivalent weight of this compound (Molecular Weight / 2 = 194.19 / 2 = 97.095 g/eq)

-

W = Weight of the sample (in grams)

-

-

References

An In-depth Technical Guide to 3-(2-Carboxyethyl)benzoic Acid (CAS Number: 161265-32-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-Carboxyethyl)benzoic acid (CAS No. 161265-32-3), a key organic building block utilized in pharmaceutical and chemical synthesis. This document delves into its chemical and physical properties, provides an in-depth analysis of its safety profile and handling procedures, and explores its applications in research and drug development. The guide is intended to serve as an essential resource for laboratory personnel, ensuring safe and effective use of this compound.

Chemical Identity and Properties

This compound is a dicarboxylic acid featuring a benzoic acid core with a carboxyethyl substituent at the meta position. This structure provides two reactive carboxylic acid groups, making it a versatile intermediate in organic synthesis.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 161265-32-3 | |

| IUPAC Name | This compound | |

| Synonyms | Benzenepropanoic acid, 3-carboxy-; m-Carboxy-hydrocinnamic acid; 3-(3-Carboxy-phenyl)-propionic acid | |

| Molecular Formula | C₁₀H₁₀O₄ | |

| Molecular Weight | 194.18 g/mol | |

| Appearance | White crystalline powder | |

| Melting Point | 177 °C | |

| Boiling Point | 415.3 ± 28.0 °C at 760 mmHg | |

| Density | 1.3 ± 0.1 g/cm³ | |

| Solubility | Sparingly soluble in water. Soluble in organic solvents like ethanol, ether, and chloroform. |

Safety and Handling

As a Senior Application Scientist, ensuring the safety of all laboratory personnel is paramount. While this compound is a valuable synthetic tool, it is crucial to handle it with care, adhering to established safety protocols. The following information is synthesized from available safety data for the compound and its structural parent, benzoic acid.

GHS Hazard Classification

Table 2: GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity — Single Exposure | Category 3 | H335: May cause respiratory irritation |

Note: This classification is based on data for benzoic acid and may be applicable to this compound. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE.

-

Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. When there is a risk of splashing, chemical safety goggles should be worn. For procedures with a high potential for aerosol generation, a full-face shield over safety goggles is recommended.

-

Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, are mandatory. For prolonged contact or when handling larger quantities, heavier-duty gloves should be considered. Always inspect gloves for integrity before use and wash hands thoroughly after handling.

-

Body Protection: A flame-resistant lab coat should be worn to protect against skin contact and contamination of personal clothing.

-

Respiratory Protection: All handling of the powdered form or any procedure that could generate dust or aerosols should be conducted within a certified chemical fume hood to prevent inhalation.

Safe Handling and Storage Protocol

Protocol 1: General Handling of this compound

-

Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. An emergency eyewash station and safety shower must be accessible.

-

Weighing: Conduct all weighing of the solid compound within the fume hood to minimize inhalation of dust particles. Use a disposable weighing boat to prevent cross-contamination.

-

Dissolution: When preparing solutions, add the solid to the solvent slowly to avoid splashing. If heating is required, use a heating mantle with a stirrer and ensure the setup is secure.

-

Post-Handling: After handling, decontaminate all surfaces and equipment. Dispose of contaminated weighing boats and other disposable materials in a designated hazardous waste container.

-

Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves. Do not eat, drink, or smoke in laboratory areas.

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from incompatible materials such as strong oxidizing agents and strong bases.

Emergency Procedures

Protocol 2: Emergency Response

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

-

Spill: For small spills, carefully moisten the solid to prevent dust formation and then sweep it up into a designated hazardous waste container. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Figure 1: A workflow diagram illustrating the key steps for the safe handling of this compound in a laboratory setting.

Applications in Research and Drug Development

This compound serves as a versatile building block in organic synthesis, particularly in the pharmaceutical industry. Its two carboxylic acid functional groups allow for the construction of more complex molecules through various chemical reactions.

While specific, publicly available examples of drugs synthesized directly from this compound are not extensively documented, its utility lies in its role as a precursor to more elaborate drug intermediates. Benzoic acid and its derivatives are known to be important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.

Derivatives of benzoic acid are used in the synthesis of a variety of pharmaceuticals. For instance, they are precursors to drugs like Furosemide (a diuretic) and Benzocaine (a local anesthetic). The structural motif of this compound can be strategically employed to introduce specific spatial arrangements and functionalities into a target molecule, which is a critical aspect of rational drug design.

Potential Synthetic Pathways

The dicarboxylic nature of this compound allows for selective reactions. For example, one carboxylic acid group can be protected while the other is modified, or both can be reacted to form cyclic structures or polymers.

Experimental Protocol: Representative Esterification

The following is a general protocol for the esterification of one of the carboxylic acid groups, a common step in modifying this intermediate for further synthesis.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of this compound in a suitable solvent (e.g., dichloromethane or THF).

-

Activation: Add 1.1 equivalents of a coupling agent (e.g., DCC or EDC) and 0.1 equivalents of a catalyst (e.g., DMAP).

-

Alcohol Addition: Slowly add 1 equivalent of the desired alcohol to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, filter the mixture to remove any precipitated urea byproduct. Wash the filtrate with a dilute acid (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Figure 2: A simplified diagram showing the role of this compound as a starting material in a synthetic pathway.

Conclusion

This compound is a valuable and versatile chemical intermediate for researchers and drug development professionals. Its bifunctional nature allows for a wide range of synthetic transformations. However, its potential hazards, including skin, eye, and respiratory irritation, necessitate strict adherence to safety protocols. By following the guidelines outlined in this technical guide, researchers can safely and effectively utilize this compound in their synthetic endeavors.

An In-depth Technical Guide to 3-(2-Carboxyethyl)benzoic Acid: Nomenclature, Properties, and Applications

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical reagents is paramount. This guide provides a detailed exploration of 3-(2-Carboxyethyl)benzoic acid, a versatile dicarboxylic acid building block. We will delve into its nomenclature, physicochemical properties, synthesis, and key applications, with a focus on providing practical insights and the scientific rationale behind its use.

Nomenclature and Identification: Establishing a Common Language

Accurate and unambiguous identification of chemical compounds is the foundation of scientific communication. This compound is known by several synonyms, each with its own context of use.

IUPAC and Systematic Names

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is This compound .[1] This name clearly defines the substitution pattern on the benzene ring and the nature of the side chains. Another systematic name is Benzenepropanoic acid, 3-carboxy- .[1]

CAS Registry Number

The Chemical Abstracts Service (CAS) has assigned the registry number 161265-32-3 to this compound, providing a unique identifier for database searches and regulatory purposes.[1][2]

Common Synonyms and Identifiers

In commercial and research contexts, a variety of synonyms are used. Understanding these is crucial for literature and patent searches.

| Synonym/Identifier | Source/Context |

| 3-Carboxybenzenepropanoic acid | Systematic alternative |

| m-Carboxy-hydrocinnamic acid | Older nomenclature |

| 3-(3-Carboxy-phenyl)-propionic acid | Alternative numbering |

| β-(3-Carboxy-phenyl)-propionsaeure | German systematic name |

| MFCD20639508 | MDL number for supplier databases |

| CHEMBL2365081 | ChEMBL identifier for bioactivity data |

A comprehensive list of depositor-supplied synonyms can be found in the PubChem database for this compound.[1]

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of this compound dictate its behavior in chemical reactions and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₄ | [1] |

| Molecular Weight | 194.18 g/mol | [1] |

| Melting Point | 177 °C | [2] |

| Boiling Point | 415.3 ± 28.0 °C at 760 mmHg | [2] |

| Density | 1.3 ± 0.1 g/cm³ | [2] |

| pKa | See Section 2.1 | - |

| Solubility | See Section 2.2 | - |

Acidity (pKa)

-

Aromatic Carboxylic Acid: The carboxylic acid group attached to the benzene ring is expected to have a pKa value close to that of benzoic acid, around 4.2. The electron-withdrawing effect of the second carboxylic acid group will be minimal due to the separation by the ethyl chain.

-

Aliphatic Carboxylic Acid: The carboxylic acid on the propanoic acid side chain is expected to have a pKa value slightly lower than that of propanoic acid, likely in the range of 4.7-4.8.

Computational methods, such as those employing Density Functional Theory (DFT), can provide more precise predictions of pKa values for such molecules. These calculations take into account the electronic effects of the entire molecule on each acidic proton.

Solubility Profile

The solubility of dicarboxylic acids is influenced by the interplay between the polar carboxylic acid groups and the nonpolar hydrocarbon backbone. Generally, dicarboxylic acids with an even number of carbon atoms, like this compound (with a total of 10 carbons in a sense), tend to have lower solubility in organic solvents compared to those with an odd number of carbons due to more efficient crystal packing.

The presence of two carboxylic acid groups allows for hydrogen bonding with polar solvents. It is expected to be:

-

Slightly soluble in water , with solubility increasing with temperature.

-

Soluble in polar organic solvents such as ethanol, methanol, acetone, and ethyl acetate.

-

Sparingly soluble to insoluble in nonpolar solvents like hexane and toluene.

Synthesis and Purification: From Starting Materials to Pure Compound

While specific, detailed synthesis protocols for this compound are not widely published in peer-reviewed journals, a common approach involves the oxidation of a suitable precursor. A plausible synthetic route is the oxidation of 3-(3-methylphenyl)propanoic acid.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Causality in Experimental Choices:

-

Choice of Oxidizing Agent: A strong oxidizing agent is required to convert the benzylic methyl group to a carboxylic acid. Potassium permanganate (KMnO₄) is a common choice as it is effective and relatively inexpensive. The reaction is typically carried out under basic conditions, followed by acidification.

-

Acidic Workup: The initial product of the oxidation is the potassium salt of the dicarboxylic acid. An acidic workup is necessary to protonate the carboxylate groups and precipitate the free dicarboxylic acid.

-

Purification by Recrystallization: Recrystallization is an effective method for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, allowing for the recovery of pure crystals upon cooling. For this compound, a mixed solvent system, such as ethanol/water, is likely to be effective.

Step-by-Step Purification Protocol: Recrystallization

-

Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., boiling water or an ethanol/water mixture).

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities and the activated charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization. Slow cooling promotes the formation of larger, purer crystals.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Applications in Research and Development

This compound serves as a valuable bifunctional building block in several areas of chemical and pharmaceutical research. Its rigid aromatic core and flexible aliphatic arm, both terminating in reactive carboxylic acid groups, make it an attractive component for constructing more complex molecules.

Linker in Drug Development

In the design of complex therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker that connects the different molecular components is of critical importance. The properties of the linker, such as its length, rigidity, and solubility, can significantly impact the efficacy and pharmacokinetics of the drug.

Caption: Role of linkers in PROTAC and ADC drug modalities.

This compound can be incorporated into linkers to provide a balance of rigidity and flexibility. The benzoic acid moiety offers a defined spatial orientation, while the propanoic acid chain allows for some conformational freedom. The two carboxylic acid groups provide versatile handles for conjugation to other parts of the molecule, typically through the formation of amide bonds. This compound is particularly useful when a meta-substitution pattern on the aromatic ring is desired for optimal target engagement.

Intermediate in Pharmaceutical Synthesis

This compound is a valuable intermediate in the synthesis of various pharmacologically active molecules.[2] The two carboxylic acid groups can be selectively functionalized, allowing for the stepwise construction of complex molecular architectures. For example, one carboxylic acid could be converted to an amide, while the other is used as an anchor point for further chemical transformations.

Analytical Characterization

Confirmation of the identity and purity of this compound is typically achieved through a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (in the 7.0-8.5 ppm region) and the aliphatic protons of the ethyl chain (typically between 2.5 and 3.5 ppm). The carboxylic acid protons will appear as broad singlets at a downfield chemical shift (often >10 ppm).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carbonyl carbons (in the 170-180 ppm range), the aromatic carbons (120-140 ppm), and the aliphatic carbons (20-40 ppm).

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of an acidified water/acetonitrile gradient is a common starting point for the analysis of aromatic carboxylic acids. Detection is typically performed using a UV detector, monitoring at a wavelength where the benzene ring absorbs, such as 254 nm.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for researchers in the chemical and pharmaceutical sciences. A thorough understanding of its nomenclature, physicochemical properties, and reactivity is essential for its effective use in the synthesis of novel compounds and the development of new therapeutics. This guide provides a foundational understanding of this important reagent, empowering scientists to leverage its unique structural features in their research endeavors.

References

A Technical Guide to the Spectroscopic Characterization of 3-(2-Carboxyethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Carboxyethyl)benzoic acid is a dicarboxylic acid featuring both an aliphatic and an aromatic carboxylic acid moiety. This unique structure makes it a valuable building block in the synthesis of various organic molecules, including polymers, resins, and pharmaceutical intermediates. A thorough understanding of its structural features through spectroscopic analysis is paramount for its effective utilization and for quality control in its synthesis and application. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific molecule are not widely published, this guide will present predicted data based on established principles of spectroscopy and data from analogous structures.

Molecular Structure

The structural formula of this compound is presented below. The numbering of the carbon and hydrogen atoms is provided to facilitate the discussion of the NMR data.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can affect the chemical shifts of labile protons, such as those in the carboxylic acid groups.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: 0-16 ppm.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral width: 0-220 ppm.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2 seconds.

-

-

Referencing: Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons. The predicted chemical shifts (δ) are presented in the table below. These predictions are based on the analysis of similar structures and the known effects of substituents on aromatic rings.[1]

| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| H-2 | ~8.1 | Singlet (or narrow triplet) | 1H | Aromatic |

| H-4 | ~7.8 | Doublet | 1H | Aromatic |

| H-5 | ~7.5 | Triplet | 1H | Aromatic |

| H-6 | ~7.9 | Doublet | 1H | Aromatic |

| H-8 | ~3.0 | Triplet | 2H | Aliphatic (-CH₂-) |

| H-9 | ~2.7 | Triplet | 2H | Aliphatic (-CH₂-) |

| -COOH (x2) | >10.0 | Broad Singlet | 2H | Carboxylic Acids |

Expertise & Experience - Interpreting the ¹H NMR Spectrum:

-

Aromatic Region (7.5-8.1 ppm): The four protons on the benzene ring will appear in this region. The exact chemical shifts and coupling patterns are influenced by the two substituents. The proton at the 2-position (H-2), being situated between the two electron-withdrawing groups (though the ethylcarboxy group is activating, the carboxyl group is deactivating), is expected to be the most deshielded. The coupling pattern for a 1,3-disubstituted benzene ring can be complex, but distinct signals for each proton are expected at a high field.

-

Aliphatic Region (2.7-3.0 ppm): The two methylene groups (-CH₂-) of the ethyl chain will appear as triplets due to coupling with each other. The methylene group attached to the aromatic ring (H-8) will be slightly more deshielded than the methylene group adjacent to the aliphatic carboxyl group (H-9).

-

Carboxylic Acid Protons (>10.0 ppm): The protons of the two carboxylic acid groups are highly deshielded and will appear as a broad singlet far downfield.[2] The broadness is due to hydrogen bonding and chemical exchange. The integration of this peak should correspond to two protons.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on all the unique carbon environments in the molecule.

| Carbon(s) | Predicted δ (ppm) | Assignment |

| C-1 | ~132 | Aromatic (ipso) |

| C-2 | ~130 | Aromatic (CH) |

| C-3 | ~140 | Aromatic (ipso) |

| C-4 | ~129 | Aromatic (CH) |

| C-5 | ~128 | Aromatic (CH) |

| C-6 | ~131 | Aromatic (CH) |

| C-7 | ~168 | Carbonyl (Aromatic COOH) |

| C-8 | ~35 | Aliphatic (-CH₂-) |

| C-9 | ~30 | Aliphatic (-CH₂-) |

| C-10 | ~174 | Carbonyl (Aliphatic COOH) |

Expertise & Experience - Interpreting the ¹³C NMR Spectrum:

-

Carbonyl Carbons (168-174 ppm): The two carbonyl carbons of the carboxylic acid groups will appear in this downfield region.[3] The aromatic carboxylic acid carbon (C-7) is expected to be slightly more upfield than the aliphatic one (C-10).

-

Aromatic Carbons (128-140 ppm): The six carbons of the benzene ring will resonate in this region. The two carbons attached to the substituents (C-1 and C-3), known as ipso-carbons, will have distinct chemical shifts from the protonated carbons.

-

Aliphatic Carbons (30-35 ppm): The two methylene carbons (C-8 and C-9) will appear in the upfield region, characteristic of sp³ hybridized carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: Spectra are usually collected over the range of 4000-400 cm⁻¹. A background spectrum is collected first, followed by the sample spectrum.

Characteristic IR Absorption Bands

The IR spectrum of this compound is expected to be dominated by the absorptions of the carboxylic acid and aromatic functionalities.[4][5]

| Wavenumber (cm⁻¹) | Vibration | Intensity | Functional Group |

| 3300-2500 | O-H stretch | Strong, Broad | Carboxylic Acid |

| ~3030 | C-H stretch | Medium | Aromatic |

| 2980-2850 | C-H stretch | Medium | Aliphatic |

| ~1700 | C=O stretch | Strong, Sharp | Carboxylic Acid |

| 1600, 1475 | C=C stretch | Medium | Aromatic Ring |

| ~1300 | C-O stretch | Medium | Carboxylic Acid |

| ~920 | O-H bend | Medium, Broad | Carboxylic Acid (dimer) |

| 800-700 | C-H bend | Strong | Aromatic (out-of-plane) |

Expertise & Experience - Interpreting the IR Spectrum:

-

O-H Stretch (3300-2500 cm⁻¹): The most characteristic feature of a carboxylic acid is the very broad absorption band in this region due to the hydrogen-bonded O-H stretching vibrations.[4]

-

C=O Stretch (~1700 cm⁻¹): A strong, sharp absorption peak around 1700 cm⁻¹ is indicative of the carbonyl group of the carboxylic acids.[5] It's possible that two distinct, closely spaced C=O stretching bands may be observed, one for the aromatic and one for the aliphatic carboxylic acid, due to the different electronic environments.

-

Aromatic and Aliphatic C-H Stretches: The aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches will be just below 3000 cm⁻¹. These may be partially obscured by the broad O-H band.

-

Fingerprint Region (<1500 cm⁻¹): This region will contain a complex pattern of absorptions, including C-C and C-O stretching and various bending vibrations, which are unique to the molecule. The out-of-plane C-H bending bands for the 1,3-disubstituted benzene ring are expected in the 800-700 cm⁻¹ region.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural confirmation.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like GC-MS or LC-MS.

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile and more polar molecules like dicarboxylic acids.

-

Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

Expected Fragmentation Pattern (EI-MS)

The molecular formula of this compound is C₁₀H₁₀O₄, with a molecular weight of 194.18 g/mol .[7][8] The fragmentation in EI-MS is expected to be influenced by the presence of the two carboxylic acid groups and the aromatic ring.

References

- 1. rsc.org [rsc.org]